Cas no 2034402-72-5 (2-(1H-indol-3-yl)-1-[3-(pyridazin-3-yloxy)pyrrolidin-1-yl]ethan-1-one)
2-(1H-indol-3-yl)-1-[3-(pyridazin-3-yloxy)pyrrolidin-1-yl]ethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 2-(1H-indol-3-yl)-1-(3-pyridazin-3-yloxypyrrolidin-1-yl)ethanone
- 2-(1H-indol-3-yl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone
- 2-(1H-indol-3-yl)-1-[3-(pyridazin-3-yloxy)pyrrolidin-1-yl]ethan-1-one
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- Inchi: 1S/C18H18N4O2/c23-18(10-13-11-19-16-5-2-1-4-15(13)16)22-9-7-14(12-22)24-17-6-3-8-20-21-17/h1-6,8,11,14,19H,7,9-10,12H2
- InChI Key: IQHPCYRTZDZBEY-UHFFFAOYSA-N
- SMILES: O(C1C([H])=C([H])C([H])=NN=1)C1([H])C([H])([H])N(C(C([H])([H])C2=C([H])N([H])C3=C([H])C([H])=C([H])C([H])=C23)=O)C([H])([H])C1([H])[H]
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
- Complexity: 447
- XLogP3: 1.6
- Topological Polar Surface Area: 71.1
2-(1H-indol-3-yl)-1-[3-(pyridazin-3-yloxy)pyrrolidin-1-yl]ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6489-0046-2μmol |
2-(1H-indol-3-yl)-1-[3-(pyridazin-3-yloxy)pyrrolidin-1-yl]ethan-1-one |
2034402-72-5 | 2μmol |
$57.0 | 2023-09-08 | ||
| Life Chemicals | F6489-0046-5μmol |
2-(1H-indol-3-yl)-1-[3-(pyridazin-3-yloxy)pyrrolidin-1-yl]ethan-1-one |
2034402-72-5 | 5μmol |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6489-0046-10μmol |
2-(1H-indol-3-yl)-1-[3-(pyridazin-3-yloxy)pyrrolidin-1-yl]ethan-1-one |
2034402-72-5 | 10μmol |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6489-0046-20μmol |
2-(1H-indol-3-yl)-1-[3-(pyridazin-3-yloxy)pyrrolidin-1-yl]ethan-1-one |
2034402-72-5 | 20μmol |
$79.0 | 2023-09-08 | ||
| Life Chemicals | F6489-0046-1mg |
2-(1H-indol-3-yl)-1-[3-(pyridazin-3-yloxy)pyrrolidin-1-yl]ethan-1-one |
2034402-72-5 | 1mg |
$54.0 | 2023-09-08 | ||
| Life Chemicals | F6489-0046-2mg |
2-(1H-indol-3-yl)-1-[3-(pyridazin-3-yloxy)pyrrolidin-1-yl]ethan-1-one |
2034402-72-5 | 2mg |
$59.0 | 2023-09-08 | ||
| Life Chemicals | F6489-0046-3mg |
2-(1H-indol-3-yl)-1-[3-(pyridazin-3-yloxy)pyrrolidin-1-yl]ethan-1-one |
2034402-72-5 | 3mg |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6489-0046-4mg |
2-(1H-indol-3-yl)-1-[3-(pyridazin-3-yloxy)pyrrolidin-1-yl]ethan-1-one |
2034402-72-5 | 4mg |
$66.0 | 2023-09-08 | ||
| Life Chemicals | F6489-0046-5mg |
2-(1H-indol-3-yl)-1-[3-(pyridazin-3-yloxy)pyrrolidin-1-yl]ethan-1-one |
2034402-72-5 | 5mg |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6489-0046-10mg |
2-(1H-indol-3-yl)-1-[3-(pyridazin-3-yloxy)pyrrolidin-1-yl]ethan-1-one |
2034402-72-5 | 10mg |
$79.0 | 2023-09-08 |
2-(1H-indol-3-yl)-1-[3-(pyridazin-3-yloxy)pyrrolidin-1-yl]ethan-1-one Related Literature
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on 2-(1H-indol-3-yl)-1-[3-(pyridazin-3-yloxy)pyrrolidin-1-yl]ethan-1-one
2-(1H-indol-3-yl)-1-[3-(pyridazin-3-yloxy)pyrrolidin-1-yl]ethan-1-one (CAS No. 2034402-72-5): A Comprehensive Overview
2-(1H-indol-3-yl)-1-[3-(pyridazin-3-yloxy)pyrrolidin-1-yl]ethan-1-one (CAS No. 2034402-72-5) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound, also known as Indole-Pyridazine Derivative, is characterized by its unique structural features and biological activities. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and potential applications of this compound.
The chemical structure of 2-(1H-indol-3-yl)-1-[3-(pyridazin-3-yloxy)pyrrolidin-1-yl]ethan-1-one consists of an indole ring, a pyridazine ring, and a pyrrolidine moiety. The indole ring is a common structural motif found in many biologically active compounds, including serotonin and tryptophan. The pyridazine ring, on the other hand, is known for its diverse pharmacological properties, such as anti-inflammatory and anticonvulsant activities. The combination of these rings with the pyrrolidine moiety results in a compound with unique and potentially valuable biological properties.
The synthesis of 2-(1H-indol-3-yl)-1-[3-(pyridazin-3-yloxy)pyrrolidin-1-yl]ethan-1-one has been reported in several studies. One common approach involves the reaction of 3-hydroxypyridazine with 3-pyrrolidinone in the presence of a coupling agent, followed by the addition of an indole derivative. This multi-step process requires careful control of reaction conditions to ensure high yield and purity. Recent advancements in synthetic methodologies have led to more efficient and scalable methods for producing this compound, making it more accessible for further research and development.
In terms of biological activities, 2-(1H-indol-3-yl)-1-[3-(pyridazin-3-yloxy)pyrrolidin-1-yl]ethan-1-one has shown promising results in various preclinical studies. One notable area of research is its potential as an anti-inflammatory agent. Studies have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. Additionally, it has been shown to reduce inflammation in animal models of inflammatory diseases, suggesting its potential therapeutic use in conditions such as rheumatoid arthritis and inflammatory bowel disease.
Beyond its anti-inflammatory properties, 2-(1H-indol-3-yl)-1-[3-(pyridazin-3-yloxy)pyrrolidin-1-yl]ethan-1-one has also been investigated for its neuroprotective effects. Preclinical studies have indicated that this compound can protect neurons from oxidative stress and apoptosis, which are key factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism underlying these neuroprotective effects is thought to involve the modulation of intracellular signaling pathways and the reduction of oxidative damage.
The potential applications of 2-(1H-indol-3-yl)-1-[3-(pyridazin-3-yloxy)pyrrolidin-1-yl]ethan-1-one extend beyond inflammation and neuroprotection. Recent research has explored its use as an anticonvulsant agent. Studies have shown that this compound can effectively reduce seizure activity in animal models of epilepsy, making it a promising candidate for the development of new anticonvulsant drugs. The exact mechanism by which it exerts its anticonvulsant effects is still under investigation but is believed to involve the modulation of ion channels and neurotransmitter systems.
In addition to its therapeutic potential, 2-(1H-indol-3-yl)-1-[3-(pyridazin-3-yloxy)pyrrolidin-1-yl]ethan-1-one has also been studied for its pharmacokinetic properties. Preclinical data indicate that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has good oral bioavailability and a long half-life, which are desirable characteristics for a drug candidate. These properties suggest that it may be suitable for further development as an oral medication.
The safety profile of 2-(1H-indol-3-yl)-1-[3-(pyridazin-3-yloxy)pyrrolidin-1-y l]ethanone is another important aspect to consider. Preclinical toxicology studies have shown that this compound is generally well-tolerated at therapeutic doses with no significant adverse effects observed in animal models. However, further safety studies are needed to fully evaluate its potential side effects and long-term safety in humans.
In conclusion, 2-(1H-indol - 3 - yl ) - 1 - [ 3 - ( pyridazin - 3 - yloxy ) pyrrolidin - 1 - yl ] ethan - 1 - one (CAS No. 2034402 - 72 - 5) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and diverse biological activities make it an attractive target for further research and development in the fields of medicinal chemistry and drug discovery. As more studies are conducted to elucidate its mechanisms of action and optimize its pharmacological properties, it is likely that this compound will play an increasingly important role in the treatment of various diseases.
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